molecular formula C6H6BrNO B599396 (3-Bromopyridin-4-YL)methanol CAS No. 146679-66-5

(3-Bromopyridin-4-YL)methanol

Cat. No. B599396
Key on ui cas rn: 146679-66-5
M. Wt: 188.024
InChI Key: LQBUZBOVEZBDEB-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

Diisobutylaluminum hydride (1.0M solution in tetrahydrofuran, 14 mL) was added to a solution of methyl 3-bromoisonicotinate (1.0 g, 4.6 mmol) in methylene chloride (15 mL) cooled at −15° C. After 1 hour at this temperature, the reaction was quenched by dropwise addition of saturated aqueous ammonium chloride solution (3 mL). The reaction mixture was diluted with ethyl acetate (50 mL) and washed with 1.0M citric acid solution in water (20 mL). The organic layer was separated, and the aqueous layer was neutralized via addition of solid sodium bicarbonate solution and then extracted with ethyl acetate (50 mL). The combined organic portions were dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 4 g, ISCO, 0-75% ethyl acetate in heptane) to afford the title compound as a white solid (110 mg, 75%), which was used in the next step without further purification.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[Br:11][C:12]1[CH:21]=[N:20][CH:19]=[CH:18][C:13]=1[C:14](OC)=[O:15]>C(Cl)Cl>[Br:11][C:12]1[CH:21]=[N:20][CH:19]=[CH:18][C:13]=1[CH2:14][OH:15] |f:0.1|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CN=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by dropwise addition of saturated aqueous ammonium chloride solution (3 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed with 1.0M citric acid solution in water (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
the aqueous layer was neutralized via addition of solid sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic portions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, 4 g, ISCO, 0-75% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC=CC1CO
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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